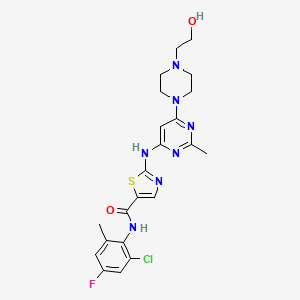
Mussaenosidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mussaenosidic acid involves several steps, including the dehydration of precursor compounds and subsequent hydrolysis and decarboxylation reactions . The specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form . Optimization of extraction conditions is crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Mussaenosidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include deoxygeniposidic acid, geniposidic acid, bartsioside, aucubin, and catalpol .
Scientific Research Applications
Mussaenosidic acid has a wide range of applications in scientific research, including:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Studied for its bioactive properties and potential therapeutic effects.
Medicine: Investigated for its weak antiglycation activity and potential use in treating metabolic diseases.
Industry: Utilized in the development of natural products and nutraceuticals.
Mechanism of Action
The mechanism of action of mussaenosidic acid involves its interaction with various molecular targets and pathways. It is known to undergo dehydration to form deoxygeniposidic acid, which is then hydrolyzed to yield geniposidic acid. Further decarboxylation and hydroxylation reactions produce other bioactive compounds such as bartsioside, aucubin, and catalpol . These reactions highlight the compound’s role in various biochemical pathways and its potential therapeutic effects.
Comparison with Similar Compounds
Mussaenosidic acid is compared with other similar iridoid glycosides such as:
Geniposidic acid: Known for its hepatoprotective properties.
Catalpol: Studied for its neuroprotective effects.
Aucubin: Investigated for its anti-inflammatory and antioxidant properties.
Properties
CAS No. |
82451-22-7 |
|---|---|
Molecular Formula |
C16H24O10 |
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1 |
InChI Key |
VLCHQFXSBHIBRV-NJPMDSMTSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


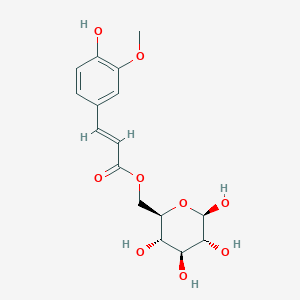

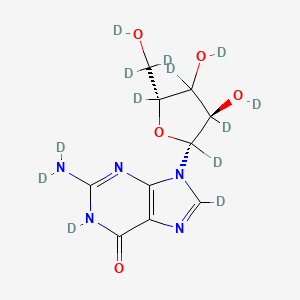

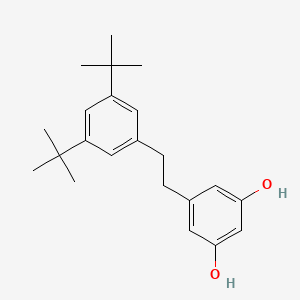


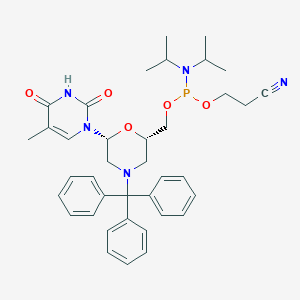

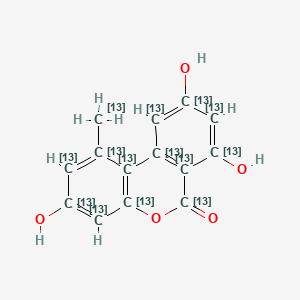
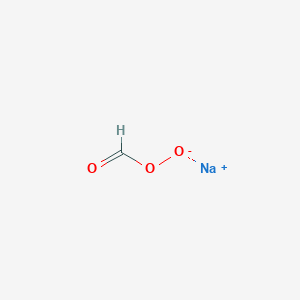
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)

